![molecular formula C14H14ClNO4 B1234513 6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one](/img/structure/B1234513.png)
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one
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Overview
Description
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and have been widely studied for their medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one typically involves the Pechmann condensation reaction. This method includes the condensation of phenolic compounds with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 7-hydroxy-4-methylcoumarin with morpholine and formaldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of coumarin derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming more common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties
Mechanism of Action
The mechanism of action of 6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-hydroxy-7-methyl-2H-chromen-2-one
- 7-Hydroxy-4-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 6-Chloro-7-ethoxy-4-phenyl-2H-chromen-2-one
Uniqueness
6-Chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one stands out due to its unique combination of a chlorine atom and a morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific research applications .
Properties
Molecular Formula |
C14H14ClNO4 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
6-chloro-7-hydroxy-4-(morpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C14H14ClNO4/c15-11-6-10-9(8-16-1-3-19-4-2-16)5-14(18)20-13(10)7-12(11)17/h5-7,17H,1-4,8H2 |
InChI Key |
QXDWZJZGAMNXCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O |
solubility |
44.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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